2-Amino-5,6-dihydro-4H-benzothiazol-7-one
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Overview
Description
“2-Amino-5,6-dihydro-4H-benzothiazol-7-one” is a chemical compound with the molecular formula C7H8N2OS . It is also known as “2-Amino-5,6-dihydro-4H-benzothiazol-7-one hydrobromide” with the molecular weight of 249.13 .
Molecular Structure Analysis
The molecular structure of “2-Amino-5,6-dihydro-4H-benzothiazol-7-one” can be represented by the linear formula C7H9BrN2OS . The InChI key for this compound is provided in the MSDS .Physical And Chemical Properties Analysis
“2-Amino-5,6-dihydro-4H-benzothiazol-7-one” appears as a tan solid . It is stored at temperatures between 0-5°C .Scientific Research Applications
Synthesis and Transformations
2-Amino-5,6-dihydro-4H-benzothiazol-7-one serves as a versatile precursor in the synthesis of benzothiazole derivatives, which are noted for their biological activity and demand in industrial applications. Modern synthesis techniques include both conventional multistep and one-pot, atom economy procedures. These methods emphasize green chemistry principles and utilize simple reagents, highlighting the compound's role as a reactive building block for creating pharmacologically active heterocycles and other industrially relevant compounds (L. Zhilitskaya, B. Shainyan, & N. О. Yarosh, 2021).
Pharmacological Significance
The benzothiazole core, including 2-Amino-5,6-dihydro-4H-benzothiazol-7-one derivatives, is foundational in developing therapeutic agents. These compounds exhibit a wide range of biological activities, from antimicrobial to anticancer properties. The structural simplicity of 2-arylbenzothiazoles, in particular, makes them promising antitumor agents. Their potential in drug discovery is underscored by their versatility as ligands for various biomolecules, which has spurred medicinal chemists to develop new therapies based on benzothiazole scaffolds (A. Kamal, Mohammed Ali Hussaini Syed, & Shaheer Malik Mohammed, 2015).
Mechanisms of Action and Biological Activities
Research into 2-Amino-5,6-dihydro-4H-benzothiazol-7-one and its derivatives emphasizes the significance of the benzothiazole moiety in medicinal chemistry. These derivatives are recognized for their diverse pharmacological activities, including antiviral, antimicrobial, anti-inflammatory, and anticancer effects. The ability to synthesize benzothiazole derivatives with varied biological activities, attributed to substitutions at specific carbon atoms, reveals the compound's importance in developing new therapeutic agents with minimal toxicity (M. Bhat & S. L. Belagali, 2020).
Safety And Hazards
properties
IUPAC Name |
2-amino-5,6-dihydro-4H-1,3-benzothiazol-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c8-7-9-4-2-1-3-5(10)6(4)11-7/h1-3H2,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZOMJIYYHHUBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)SC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343165 |
Source
|
Record name | 2-Amino-5,6-dihydro-4H-benzothiazol-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5,6-dihydro-4H-benzothiazol-7-one | |
CAS RN |
17583-10-7 |
Source
|
Record name | 2-Amino-5,6-dihydro-4H-benzothiazol-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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